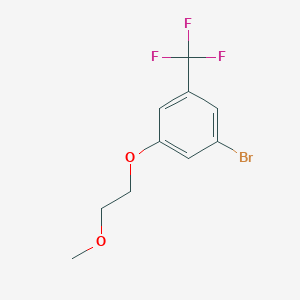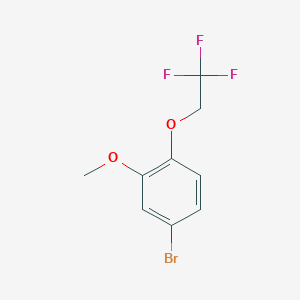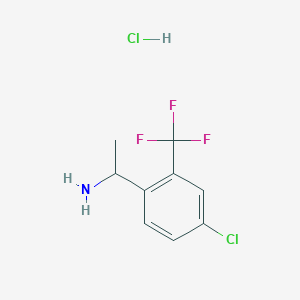
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride
Übersicht
Beschreibung
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₀ClF₃N·HCl It is a derivative of phenethylamine and contains a chloro group and a trifluoromethyl group on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloro-2-trifluoromethylphenyl isocyanate as the starting material.
Reaction Steps: The reaction involves the reduction of the isocyanate group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Purification: The resulting amine is then converted to its hydrochloride salt by treating it with hydrochloric acid, followed by recrystallization to purify the compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity.
Safety Measures: Due to the toxic nature of the starting materials and intermediates, stringent safety measures are implemented, including the use of protective equipment and proper ventilation systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Substitution reactions can occur at the aromatic ring, involving electrophilic aromatic substitution with reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, catalytic hydrogenation, and mild heating.
Substitution: HNO₃, H₂SO₄, and acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Nitro compounds or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride is similar to other phenethylamine derivatives, such as 4-chloro-2-(trifluoromethyl)phenyl isocyanate and 1-(4-chloro-2-trifluoromethylphenyl)-3-N-propylurea. it is unique in its specific structural features and potential applications. The presence of the chloro and trifluoromethyl groups on the benzene ring contributes to its distinct chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
1-(4-chloro-2-trifluoromethylphenyl)-3-N-propylurea
4-Chloro-2-(trifluoromethyl)phenyl isocyanate (alternative name)
5-Chloro-2-isocyanatobenzotrifluoride
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Eigenschaften
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13;/h2-5H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSHXAXEQHKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


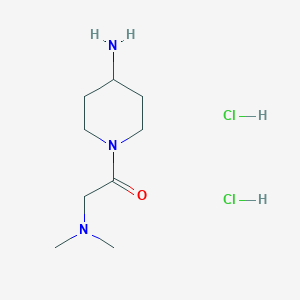
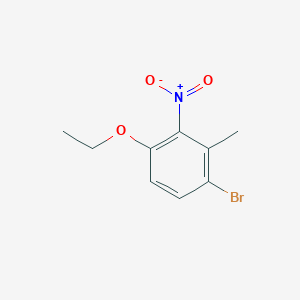
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)
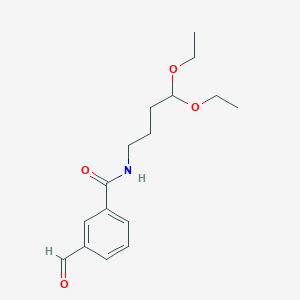
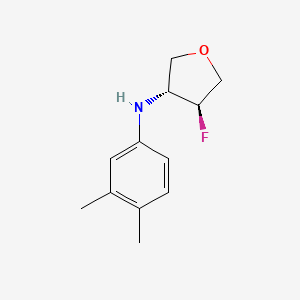
![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)
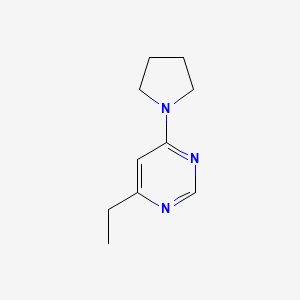
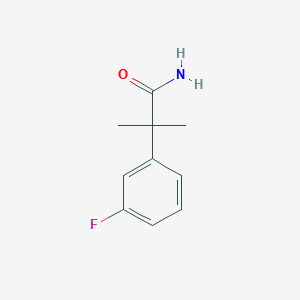
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)
